molecular formula C20H22N4 B12537437 N-(1-(2-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine CAS No. 675133-13-8

N-(1-(2-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine

Cat. No.: B12537437
CAS No.: 675133-13-8
M. Wt: 318.4 g/mol
InChI Key: SJTKRBIZVLFYPH-UHFFFAOYSA-N
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Description

N-(1-(2-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a complex organic compound that features a pyrrolidine ring, an isoquinoline moiety, and an aminobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Buchwald–Hartwig arylamination reaction, which is used to form the carbon-nitrogen bonds . This reaction often employs palladium catalysts and ligands to facilitate the coupling of aryl halides with amines under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-(2-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-(1-(2-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives and pyrrolidine-containing molecules, such as:

Uniqueness

N-(1-(2-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of both the isoquinoline and pyrrolidine moieties allows for a wide range of interactions with molecular targets, making it a versatile compound for drug discovery and other applications.

Properties

CAS No.

675133-13-8

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

IUPAC Name

N-[1-[(2-aminophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine

InChI

InChI=1S/C20H22N4/c21-19-6-2-1-4-16(19)13-24-11-9-17(14-24)23-20-7-3-5-15-12-22-10-8-18(15)20/h1-8,10,12,17,23H,9,11,13-14,21H2

InChI Key

SJTKRBIZVLFYPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=CC=C4N

Origin of Product

United States

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